BRL 20627 Gastric Emptying Acceleration vs. Placebo in Humans
In a placebo-controlled study of healthy male volunteers, intravenous administration of 10 mg BRL 20627 significantly accelerated the rate of gastric emptying compared to placebo. The half-emptying time (t₀.₅) was reduced from 13.8 ± 2.29 minutes (placebo) to 8.3 ± 0.87 minutes (BRL 20627), a difference of 5.5 minutes (P < 0.005). This effect occurred in the absence of dopamine D₂ receptor antagonist activity [1].
| Evidence Dimension | Gastric emptying half-time (t₀.₅) in healthy human volunteers |
|---|---|
| Target Compound Data | 8.3 ± 0.87 min (BRL 20627, 10 mg i.v.) |
| Comparator Or Baseline | 13.8 ± 2.29 min (Placebo) |
| Quantified Difference | 40% reduction in emptying half-time (P < 0.005) |
| Conditions | Healthy male volunteers; liquid meal; gastric emptying assessed by real-time ultrasound |
Why This Matters
Demonstrates the compound's primary prokinetic efficacy in a human model, establishing a baseline for functional comparison against other prokinetic agents.
- [1] Bateman DN, et al. Studies on the pharmacological control of gastric emptying in man. Br J Clin Pharmacol. 1985;20(4):339. (Abstract via Scilit). View Source
